molecular formula C15H29NOSn B129791 2-(Tributylstannyl)oxazole CAS No. 145214-05-7

2-(Tributylstannyl)oxazole

Cat. No. B129791
M. Wt: 358.1 g/mol
InChI Key: YOWGRWHKDCHINP-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)oxazole is a compound that is part of a broader class of organotin compounds, which are known for their utility in organic synthesis and materials science. The presence of the tributylstannyl group in the molecule suggests that it may be used as a reagent or intermediate in the synthesis of various organic compounds, particularly those containing oxazole rings. Oxazoles are five-membered heterocycles containing both oxygen and nitrogen atoms, which are of interest due to their presence in numerous biologically active molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of 2-(Tributylstannyl)oxazole and related compounds typically involves the use of bis(tributyltin) oxide as a starting material. For instance, the reaction of bis(tributyltin) oxide with ω-haloalkyl isocyanates can lead to the formation of N-tributylstannyl-2-oxazolidinone and tetrahydro-2H-1,3-oxazin-2-one. These reactions proceed quantitatively in the presence of HMPA, which enhances the reactivity of the tin-heteroatom bond . Additionally, the synthesis of 2,5-disubstituted-1,3-oxazoles can be achieved through deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, followed by reactions with electrophiles such as aldehydes, ketones, and halides, including the formation of 5-tributylstannyl oxazoles .

Molecular Structure Analysis

The molecular structure of 2-(Tributylstannyl)oxazole is characterized by the oxazole ring and the tributylstannyl group attached to it. The oxazole ring is a planar, aromatic heterocycle that can engage in various chemical reactions due to the presence of both oxygen and nitrogen atoms. The tributylstannyl group is a bulky organometallic moiety that can influence the reactivity and steric outcomes of reactions involving this compound .

Chemical Reactions Analysis

2-(Tributylstannyl)oxazole and its derivatives participate in a variety of chemical reactions. For example, 2-(Tributylstannyl)-4,4-dimethyl-2-oxazoline can react with aroyl chlorides to yield bis(N-aroyl-4,4-dimethyl-2-oxazolinylidene) without the need for a palladium catalyst. However, reactions with other types of halides do require a palladium catalyst to proceed, leading to the formation of 2-substituted-4,4-dimethyl-2-oxazolines . Furthermore, the camphor-derived 2-tributylstannyl-N-Boc-1,3-oxazolidine can be converted to diastereomerically pure 2-acyl derivatives, which upon reaction with Grignard reagents, yield tertiary carbinols. These carbinols can be further processed to produce 1,2-diols with high enantiomeric excess .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Tributylstannyl)oxazole derivatives are influenced by both the oxazole ring and the tributylstannyl group. The oxazole ring contributes to the compound's aromaticity and potential for hydrogen bonding, which can affect its solubility and boiling point. The tributylstannyl group, being a heavy and bulky organometallic fragment, can impact the compound's density, melting point, and overall stability. These properties are crucial when considering the compound's reactivity and its application in synthesis .

Scientific Research Applications

Synthesis and Biological Studies

  • 2-(Tributylstannyl)oxazole and its derivatives have been used in the synthesis of various cyclic compounds, including oxazole, triazoles, and others. These compounds have shown promising results in biological efficacy studies, compared with standard drugs. They have also been evaluated for their antioxidant properties (Aqeel S. Maged & Luma S. Ahamed, 2021).

Steroidal Synthesis

  • Steroidal oxazoles, synthesized from compounds like 2-(Tributylstannyl)oxazole, have been studied extensively. These steroidal derivatives have been created for biological research, with implications in various areas of medicinal chemistry (G. Ohta, K. Koshi, & K. Obata, 1968).

Photooxygenation and Macrolide Synthesis

  • The photooxygenation of oxazoles, including 2-(Tributylstannyl)oxazole, has been explored for synthesizing activated carboxylates. This approach has applications in creating complex macrolides, showing the versatility of oxazoles in synthetic organic chemistry (H. Wasserman, Ronald J. Gambale, & M. Pulwer, 1981).

Catalytic Synthesis

  • 2-(Tributylstannyl)oxazole has been used in gold-catalyzed oxidation strategies, enabling the synthesis of 2,4-disubstituted oxazoles. This method represents a significant advancement in the modular synthesis of complex oxazole structures, showing the compound's utility in catalysis (Yingdong Luo, Kegong Ji, Yuxue Li, & Liming Zhang, 2012).

Antibiotic Synthesis

Safety And Hazards

2-(Tributylstannyl)oxazole is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Future Directions

Oxazole and its derivatives have been investigated for their potential in the advancement of novel compounds which show favorable biological activities . The structure of oxazole derivatives exerts divergent weak interactions, hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences . Future research will focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .

properties

IUPAC Name

tributyl(1,3-oxazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWGRWHKDCHINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573224
Record name 2-(Tributylstannyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tributylstannyl)oxazole

CAS RN

145214-05-7
Record name 2-(Tributylstannyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Tri-n-butylstannyl)oxazole
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Synthesis routes and methods I

Procedure details

Step H (2): Preparation of methyl 3-((R)-2-(methoxymethyl)pyrrolidine-1-carbonyl)-5-(oxazol-2-yl)benzoate. To a solution of oxazole (2.0 g, 29.0 mmol) in THF (30 mL) was added n-butyl lithium (2.0 M solution in cyclohexanes, 16 mL, 31.9 mmol) at −78° C. slowly. The reaction mixture was stirred at −78° C. for 1.2 h, then tributylstannyl chloride (5.0 g, 15.4 mmol) was added. The reaction mixture was warmed up to rt over 3 h. Hexanes (200 mL) was added and the mixture was washed with H2O, dried over Na2SO4 and concentrated under vacuum to give 5.6 g of the 2-(tributylstannyl)oxazole ready for use.
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-((R)-2-(methoxymethyl)pyrrolidine-1-carbonyl)-5-(oxazol-2-yl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 1.00 g (14.5 mmol) oxazole in 25 ml dry THF under argon at −78° C. was added 9.14 ml (14.6 mmol) n-butyllithium solution (1.6M in hexane) and stirring continued for 30 minutes at −78° C. 3.91 ml (14.5 mmol) tributyltin chloride was then added dropwise and stirring continued for 15 minutes at −78° C. and for 1 hour at room temperature. The reaction mixture was then concentrated in vacuo and the residue resuspended in 50 ml hexane. The insoluble lithium salts were removed by filtration and the filtrate was concentrated in vacuo to afford 4.90 g (95%) 2-tributylstannanyl-oxazole as a light yellow liquid which was used in the next step without further purification. 1H NMR 6 (CDCl3, 250 MHz): 7.84 (1H, s), 7.18 (1H, s), 1.67-1.53 (6H, m), 1.42-1.29 (6H, m), 1.20 (6H, t, J=8 Hz), 0.89 (9H, t, J=7 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.14 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.91 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tributylstannyl)oxazole

Citations

For This Compound
30
Citations
O Krebs, RJK Taylor - Organic Letters, 2005 - ACS Publications
A strategy for the synthesis of ajudazol A, an unusual, pharmacologically active metabolite from myxobacteria, based on the Stille cross-coupling of a 2-stannyl-oxazole with a vinyl …
Number of citations: 58 pubs.acs.org
M Schnürch, R Flasik, AF Khan, M Spina… - European journal of …, 2006 - Wiley Online Library
Recent progress in the field of transition‐metal‐catalyzed cross‐coupling reactions on various azole systems is summarized. Most important C–C‐ and C–X‐bond formation …
NJ Greco, Y Tor - Tetrahedron, 2007 - Elsevier
The synthesis and photophysical evaluation of modified nucleoside analogues in which a five-membered heterocycle (furan, thiophene, oxazole, and thiazole) is attached to the 5-…
Number of citations: 155 www.sciencedirect.com
X Ma, DL Sloman, Y Han, DJ Bennett - Organic letters, 2019 - ACS Publications
The bicyclo[1.1.1]pentane (BCP) motif has been utilized as bioisosteres in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments in order to improve physicochemical …
Number of citations: 67 pubs.acs.org
EF Flegeau - 2008 - era.ed.ac.uk
A review covering the literature until April 2008 concerning organometallic reactions to funcionalise oxazoles is described. A protocol for the functionalisation of the oxazole 2- and 4-…
Number of citations: 1 era.ed.ac.uk
G La Regina, R Bai, WM Rensen… - Journal of medicinal …, 2013 - ACS Publications
New arylthioindole derivatives having different cyclic substituents at position 2 of the indole were synthesized as anticancer agents. Several compounds inhibited tubulin polymerization …
Number of citations: 127 pubs.acs.org
J Garfunkle - 2009 - search.proquest.com
The synthesis and evaluation of a series of α-ketoheterocycles that incorporate systematic changes in the central heterocycle, which provided extraordinarily potent (K i= 300 pM) …
Number of citations: 0 search.proquest.com
R Wagner, P Wollnitzke, S Essig, JP Gölz - Synthesis, 2023 - thieme-connect.com
A general study on selective functionalization of unsubstituted oxazole is reported. Specific halogenation at C2 and C5 was enabled by a sequential deprotonation strategy that was …
Number of citations: 2 www.thieme-connect.com
AB Smith III, AML Hogan, Z Liu, TM Razler, RM Meis… - Tetrahedron, 2011 - Elsevier
The design, synthesis and biological evaluation of a new phorboxazole analogue, comprising an acetal replacement for the C-ring tetrahydropyran of the natural product and carrying a …
Number of citations: 11 www.sciencedirect.com
AY Chen, PW Thomas, Z Cheng, NY Xu… - …, 2019 - Wiley Online Library
New Delhi metallo‐β‐lactamase‐1 (NDM‐1) poses an immediate threat to our most effective and widely prescribed drugs, the β‐lactam‐containing class of antibiotics. There are no …

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